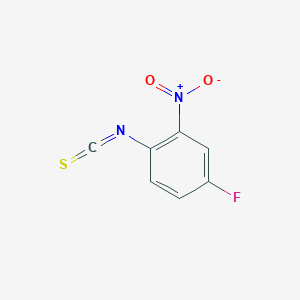

4-Fluoro-2-nitrophenylisothiocyanate

Description

Historical Context and Initial Academic Investigations Pertaining to Aromatic Isothiocyanates

The study of isothiocyanates, characterized by the functional group -N=C=S, dates back more than a century. perfumerflavorist.com Early investigations identified these compounds as the pungent principles in various plants, particularly those of the Brassicales order, such as mustard and cruciferous vegetables. perfumerflavorist.comwikipedia.org In nature, they are typically formed through the enzymatic hydrolysis of glucosinolates. wikipedia.orgnih.gov

Academic and industrial interest grew, leading to the development of synthetic routes for isothiocyanates. perfumerflavorist.com Aromatic isothiocyanates, in particular, became important reagents in organic chemistry. One of the most notable early applications was the development of the Edman degradation by Pehr Edman. This method utilizes phenyl isothiocyanate to sequentially cleave amino acids from a peptide chain, enabling protein sequencing. chemrxiv.org This breakthrough highlighted the utility of the isothiocyanate group's reactivity with primary amines, a characteristic that continues to be exploited in modern chemistry. The foundational understanding of the synthesis, reactivity, and properties of simple aromatic isothiocyanates paved the way for the development of more complex, substituted analogues like 4-Fluoro-2-nitrophenylisothiocyanate. chemrxiv.orgrsc.org

The Unique Significance of Fluorinated and Nitrated Phenyl Isothiocyanates in Organic Synthesis and Chemical Biology

The introduction of fluorine and nitro groups onto the phenyl isothiocyanate scaffold significantly modifies its chemical behavior and expands its utility. The fluorine atom, being the most electronegative element, and the nitro group, a powerful electron-withdrawing group, synergistically influence the electronic properties of the aromatic ring and the reactivity of the isothiocyanate moiety. sci-hub.senih.gov

In organic synthesis, the electron-deficient nature of the aromatic ring in compounds like this compound makes it susceptible to nucleophilic aromatic substitution, a reaction less common for unsubstituted benzene (B151609) rings. The nitro group, in particular, strongly deactivates the ring towards electrophilic substitution while activating it for nucleophilic attack, especially at the positions ortho and para to it. nih.gov The isothiocyanate group itself is an electrophile that readily reacts with nucleophiles, such as amines and thiols, to form thioureas and dithiocarbamates, respectively. This reactivity is central to its use as a building block for synthesizing a variety of heterocyclic compounds and other complex organic molecules. chemicalbook.comscientificlabs.co.uk

In the field of chemical biology, these features are highly advantageous. Fluorinated compounds are often used as probes in ¹⁹F-NMR spectroscopy, a technique that offers a clear background for studying biological systems. The isothiocyanate group serves as a covalent labeling agent for proteins and other biomolecules containing free amine groups. nih.gov The nitroaromatic portion of the molecule can act as a fluorescence quencher or an electrochemical tag. Furthermore, the nitro group can be chemically reduced to an amino group, which is often fluorescent, providing a mechanism for "turn-on" sensing applications. This combination of a reactive handle (isothiocyanate), a spectroscopic reporter (fluorine), and a modifiable electronic/optical unit (nitro group) makes fluorinated and nitrated phenyl isothiocyanates powerful tools for probing biological processes. nih.govmdpi.com

Overview of Current Research Landscape and Future Trajectories for this compound

Current research involving this compound and structurally related compounds primarily leverages its unique reactivity as a synthetic intermediate. Its application is analogous to other substituted isothiocyanates, such as 4-nitrophenyl isothiocyanate, which is used in the synthesis of thieno[2,3-d]pyrimidines and other heterocyclic structures through reactions with amino-functionalized precursors. scientificlabs.co.uk The presence of the additional fluorine atom provides a point of modulation for the compound's physical and chemical properties, including solubility and binding interactions.

Future research trajectories are likely to focus on several key areas. In medicinal chemistry, the compound can be used to synthesize novel thiourea (B124793) derivatives for screening as potential therapeutic agents. Thioureas are a class of compounds known to exhibit a wide range of biological activities. mdpi.com In materials science, the high polarity and specific electronic properties conferred by the fluoro and nitro groups make such molecules interesting candidates for the development of liquid crystals and other advanced materials. researchgate.net

Furthermore, the development of sophisticated molecular probes for chemical biology remains a promising avenue. The trifecta of functionalities in this compound—the amine-reactive isothiocyanate, the ¹⁹F-NMR-active fluorine, and the electrochemically active nitro group—positions it as a versatile platform for creating multimodal probes for studying protein structure, function, and localization within complex biological environments.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

This table provides an overview of the key chemical identifiers and physical properties for this compound and its structural analogues.

| Property | This compound | 4-Nitrophenyl isothiocyanate | 2-Chloro-4-nitrophenyl isothiocyanate |

| CAS Number | 1000576-88-4 aksci.com | 2131-61-5 chemicalbook.com | 23165-64-2 nih.gov |

| Molecular Formula | C₇H₃FN₂O₂S aksci.com | C₇H₄N₂O₂S chemicalbook.com | C₇H₃ClN₂O₂S nih.gov |

| Molecular Weight | 198.18 g/mol aksci.com | 180.18 g/mol chemicalbook.com | 214.63 g/mol nih.gov |

| Appearance | - | Yellow crystalline powder chemicalbook.com | - |

| Melting Point | - | 110-112 °C chemicalbook.com | - |

| Boiling Point | - | 137-138 °C at 11 mmHg chemicalbook.com | - |

Data for this compound is limited in publicly available literature.

List of Chemical Compounds

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-1-isothiocyanato-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3FN2O2S/c8-5-1-2-6(9-4-13)7(3-5)10(11)12/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHJCLELIUSMSDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)[N+](=O)[O-])N=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations Involving 4 Fluoro 2 Nitrophenylisothiocyanate

Established Synthetic Pathways for the Preparation of 4-Fluoro-2-nitrophenylisothiocyanate

The preparation of this compound typically involves the synthesis of the corresponding aromatic amine, 4-fluoro-2-nitroaniline (B1293508), followed by its conversion to the isothiocyanate.

The conversion of primary aromatic amines to isothiocyanates is a fundamental transformation in organic chemistry with several well-established methods. nih.govijacskros.com

Thiophosgene (B130339) Method: The reaction of a primary amine with thiophosgene (CSCl₂) is a classic and widely used method for synthesizing isothiocyanates. nih.govresearchgate.net This reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride byproduct. researchgate.net Despite its efficiency, the high toxicity of thiophosgene has led to the development of alternative reagents. chemrxiv.org

Dithiocarbamate (B8719985) Salt Decomposition: A common and safer alternative to the thiophosgene method involves the formation of a dithiocarbamate salt, which is then decomposed to the isothiocyanate. nih.gov This two-step process begins with the reaction of the primary amine with carbon disulfide (CS₂) in the presence of a base (e.g., triethylamine, sodium hydroxide) to form the dithiocarbamate salt. nih.govtandfonline.com The subsequent decomposition of this salt can be achieved using various desulfurizing agents. nih.gov

Several reagents have been employed for the desulfurization step, including:

Lead nitrate (B79036) nih.gov

Tosyl chloride organic-chemistry.org

Di-tert-butyl dicarbonate (B1257347) (Boc₂O) cbijournal.comkiku.dk

Propane phosphonic acid anhydride (B1165640) (T3P®) organic-chemistry.org

The synthesis of the key precursor, 4-fluoro-2-nitroaniline, is a critical step. sigmaaldrich.com A common strategy involves the nitration of a suitably protected p-fluoroaniline derivative.

For instance, p-fluoroacetanilide can be nitrated using nitric acid. google.com The resulting nitro derivative is then hydrolyzed to yield 4-fluoro-2-nitroaniline. A method utilizing a microchannel reactor for the nitration of p-fluoroacetanilide with nitric acid has been reported to be efficient, with high yields and a short reaction time. google.com

Another approach starts from 3,4-difluoronitrobenzene, which upon reaction with aqueous ammonia (B1221849) under pressure and heat, can yield 2-fluoro-4-nitroaniline. google.com

Once 4-fluoro-2-nitroaniline is obtained, it can be converted to this compound using the classical methods described in section 2.1.1.

Mechanistic Investigations of this compound Formation Reactions

The mechanism of isothiocyanate formation from primary amines via the dithiocarbamate salt pathway is generally understood to proceed through two key stages. nih.gov

Formation of the Dithiocarbamate Salt: The reaction begins with the nucleophilic attack of the primary amine on the carbon atom of carbon disulfide. In the presence of a base, the resulting dithiocarbamic acid is deprotonated to form a stable dithiocarbamate salt. nih.gov

Decomposition of the Dithiocarbamate: The dithiocarbamate salt is then treated with a desulfurizing agent. nih.gov A proposed general mechanism involves the reaction of the dithiocarbamate salt with an electrophile to form an intermediate. nih.gov Subsequent elimination of a hydrogen sulfide (B99878) equivalent, facilitated by a base, leads to the formation of the isothiocyanate. nih.gov The exact nature of the intermediates and transition states can vary depending on the specific desulfurizing agent used. For example, when using tosyl chloride, it is believed to react with the dithiocarbamate to form a tosyl-dithiocarbamate intermediate which then fragments.

Emerging and Green Chemistry Methodologies for Sustainable Synthesis of this compound

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable methods for chemical synthesis. This trend extends to the preparation of isothiocyanates, with several "green" alternatives to traditional methods being explored.

Water as a Solvent: Researchers have developed procedures for synthesizing isothiocyanates from amines and carbon disulfide using water as the solvent. rsc.org One such method employs sodium persulfate (Na₂S₂O₈) as the desulfurizing agent under basic conditions, offering a greener alternative to volatile organic solvents. rsc.org

Catalyst- and Solvent-Free Conditions: The synthesis of thiocarbamates, which are related to isothiocyanates, has been achieved from thiols and isocyanates under catalyst- and solvent-free conditions, highlighting a potential direction for greener isothiocyanate synthesis. researchgate.net

Use of Elemental Sulfur: The use of elemental sulfur as a sulfur source is another green approach. nih.gov Methods involving the reaction of isocyanides with elemental sulfur, sometimes catalyzed by amines, are being developed. rsc.org

CaO as a Dual Reagent: A practical and green method utilizes calcium oxide (CaO) as both a base and a desulfurating agent in the reaction of amines with carbon disulfide, simplifying the reaction system and reducing costs. benthamdirect.com

NaOH-Promoted Synthesis: An operationally simple and economical protocol for aryl isothiocyanate synthesis uses sodium hydroxide (B78521) (NaOH) as both the base and the desulfurating reagent at room temperature, avoiding the need for special equipment. tandfonline.com

Derivatization Strategies and Synthesis of Analogues of this compound

The isothiocyanate functional group is a versatile electrophile that readily reacts with various nucleophiles, enabling the synthesis of a wide array of derivatives.

The electrophilic carbon atom of the isothiocyanate group in this compound is susceptible to attack by nucleophiles, leading to the formation of diverse molecular scaffolds. ijacskros.comwikipedia.org

Synthesis of Thioureas: The reaction of isothiocyanates with primary or secondary amines is a straightforward and highly efficient method for the synthesis of unsymmetrical thioureas. ijacskros.comnih.govorganic-chemistry.org This reaction is fundamental in the creation of a wide range of biologically active molecules and synthetic intermediates.

Synthesis of Thiocarbamates: Isothiocyanates can react with alcohols to produce O-alkyl thiocarbamates. researchgate.netnih.gov This reaction provides access to another important class of sulfur-containing compounds.

Synthesis of Thiazoles and other Heterocycles: Isothiocyanates are valuable precursors for the synthesis of various nitrogen- and sulfur-containing heterocycles. ijacskros.comacs.org For example, they can react with α-halocarbonyl compounds or other suitable reagents to form thiazole (B1198619) rings. organic-chemistry.orgencyclopedia.pubtandfonline.com Reactions with tosylmethyl isocyanide can also lead to the formation of thiazoles. researchgate.net The reaction with propargylamine (B41283) can yield 4,5-dihydrothiazol-2-yl-amine derivatives. bohrium.com

Below is a table summarizing some of the key reactions of the isothiocyanate group:

| Nucleophile | Resulting Functional Group/Heterocycle |

| Primary/Secondary Amines | Thiourea (B124793) ijacskros.comnih.gov |

| Alcohols | O-Alkyl Thiocarbamate researchgate.netnih.gov |

| α-Halocarbonyl compounds | Thiazole organic-chemistry.orgencyclopedia.pubtandfonline.com |

| Propargylamine | 4,5-Dihydrothiazol-2-ylamine bohrium.com |

| Tosylmethyl isocyanide | Thiazole researchgate.net |

Transformations Involving the Substituted Phenyl Ring System of this compound

The chemical reactivity of the substituted phenyl ring in this compound is dominated by two key features: the fluorine atom activated by the ortho-nitro group and the nitro group itself. These functionalities allow for a range of transformations, enabling the synthesis of diverse derivatives.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the nitro group in the ortho position significantly activates the fluorine atom towards nucleophilic aromatic substitution (SNAr). This makes the C-F bond susceptible to attack by various nucleophiles, leading to the displacement of the fluoride (B91410) ion. This reaction is a cornerstone for modifying the phenyl ring of the molecule. Halogens, particularly fluorine, on an aromatic ring that are activated by electron-withdrawing groups are effective building blocks for creating functional materials and complex heterocycles. nih.gov

The general mechanism involves the addition of a nucleophile to the electron-deficient aromatic ring, forming a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the fluoride leaving group. nih.gov The presence of the nitro group ortho to the fluorine is crucial for stabilizing the negative charge of the intermediate through resonance. nih.gov

Common nucleophiles used in these transformations include primary and secondary amines, thiols, and alkoxides. For instance, the reaction with amines leads to the formation of N-substituted 2-nitro-4-isothiocyanatoaniline derivatives. The reaction conditions are typically mild, often involving stirring the reactants in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (B52724), sometimes with a mild base to facilitate the reaction. nih.gov

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Product Structure | Typical Conditions | Reference |

|---|---|---|---|

| Primary/Secondary Amine (e.g., Pyrrolidine) | 4-(Pyrrolidin-1-yl)-2-nitrophenylisothiocyanate | Continuous flow or batch, solvent (e.g., NMP, DMF) | researchgate.net |

| Phenothiazine | 10-(4-Isothiocyanato-3-nitrophenyl)phenothiazine | K2CO3, DMF, 60 °C | nih.gov |

| Thiol | 4-(Arylthio)-2-nitrophenylisothiocyanate | Base (e.g., Et3N), solvent (e.g., EtOH) | nih.gov |

Reduction of the Nitro Group

The nitro group on the phenyl ring can be chemically reduced to various other functional groups, most commonly an amine (NH2). This transformation dramatically alters the electronic properties of the aromatic ring and provides a new site for further chemical modification. A variety of reducing agents can accomplish this transformation, and the choice of reagent is critical to ensure chemoselectivity, preserving the isothiocyanate group. wikipedia.orgnih.gov

The conversion of an aromatic nitro group to an aniline (B41778) is a fundamental reaction in organic synthesis. wikipedia.org Several methods are available:

Metal-Acid Systems: Reagents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl) or iron (Fe) in acetic acid are classic choices for nitro group reduction. wikipedia.orgreddit.com SnCl2 is known for its mildness and can often be used in the presence of other reducible functional groups. reddit.comresearchgate.net

Catalytic Hydrogenation: Hydrogen gas (H2) with a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO2) is a highly efficient method. wikipedia.org However, care must be taken as some hydrogenation catalysts can also affect the isothiocyanate group. The use of poisoned catalysts, like the Lindlar catalyst, can sometimes enhance selectivity. researchgate.net

Transfer Hydrogenation: An alternative to using hydrogen gas is transfer hydrogenation, with hydrogen donors like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) in the presence of a catalyst (e.g., Pd/C). researchgate.net

Other Reagents: Sodium hydrosulfite (Na2S2O4) or zinc dust with ammonium chloride are also effective under specific conditions. wikipedia.orgreddit.com

The reduction proceeds through several intermediates, including nitroso and hydroxylamine (B1172632) species. nih.govnih.gov Under controlled conditions, it is sometimes possible to isolate these intermediates. For example, using zinc metal in aqueous ammonium chloride can lead to the formation of the corresponding arylhydroxylamine. wikipedia.org

Table 2: Common Reagents for Nitro Group Reduction

| Reagent | Product | Typical Conditions | Selectivity Notes | Reference |

|---|---|---|---|---|

| SnCl2 / HCl | Amine | Ethanol or Ethyl Acetate, Reflux | Generally mild and chemoselective for the nitro group. | reddit.com |

| Fe / Acetic Acid | Amine | Refluxing Acetic Acid | A classic, cost-effective method. | wikipedia.org |

| H2 / Pd-C | Amine | Methanol or Ethanol, RT | Highly efficient but may require optimization to spare the isothiocyanate. | wikipedia.org |

| Zn / NH4Cl | Hydroxylamine | Aqueous Methanol, RT | Stops at the hydroxylamine stage. | wikipedia.org |

| Sodium Dithionite (Na2S2O4) | Amine | Water/Ethanol, RT to Reflux | A powerful reducing agent for nitro groups. | reddit.com |

Synthesis of Polymeric and Conjugate Derivatives for Research Applications

The dual reactivity of this compound, stemming from both the isothiocyanate group and the activated phenyl ring, makes it a valuable building block for creating complex polymeric materials and bioconjugates for research.

Polymeric Derivatives

While not a monomer in the traditional sense for direct polymerization, this compound can be effectively used as a functionalizing agent to modify existing polymers. Polymers containing nucleophilic side chains, such as primary or secondary amines, can be readily derivatized.

The isothiocyanate group reacts efficiently with amine functionalities on a polymer backbone to form stable thiourea linkages. This covalent attachment allows for the introduction of the fluoro-nitrophenyl moiety onto the polymer, thereby altering its physical and chemical properties, such as solubility, thermal stability, and optical characteristics. researchgate.net For example, a polymer like poly(allylamine) or an amine-terminated polyethylene (B3416737) glycol (PEG) could be functionalized in this manner.

Furthermore, the fluorine atom on the attached phenyl ring remains susceptible to a second nucleophilic substitution reaction. This allows for the creation of cross-linked polymeric materials or for the subsequent attachment of other functional molecules, leading to multifunctional polymer systems.

Conjugate Derivatives for Research

Bioconjugation, the process of linking a molecule to a biomolecule such as a peptide, protein, or antibody, is a critical technique in biomedical research. nih.govnih.gov this compound is well-suited for these applications, acting as a bifunctional crosslinker or labeling agent.

The primary point of attachment is the isothiocyanate group, which readily reacts with the N-terminal alpha-amino group of a peptide or the epsilon-amino group of lysine (B10760008) residues under mild basic conditions (pH ~8-9) to form a stable thiourea bond. This reaction is analogous to that used by Edman's reagent (phenylisothiocyanate) for protein sequencing. This allows the molecule to be conjugated to peptides or proteins, potentially as a "tag" or as part of a larger construct. nih.gov

The presence of the fluorine atom provides a second, orthogonal site for conjugation. After the initial attachment via the isothiocyanate group, the fluoro-substituted conjugate can be reacted with a nucleophilic site on another molecule. This strategy can be used to:

Create peptide-drug conjugates (PDCs), where a therapeutic agent is linked to a targeting peptide. nih.gov

Develop probes for biological imaging, where the conjugate might be linked to a fluorophore or a radionuclide chelator. nih.gov

Synthesize complex biomaterials by cross-linking peptide chains.

This dual-handle approach enables the construction of precisely defined bioconjugates with specific architectures for advanced research applications. nih.govnih.gov

Chemical Reactivity and Mechanistic Studies of 4 Fluoro 2 Nitrophenylisothiocyanate

Nucleophilic Addition Reactions of the Isothiocyanate Moiety

The isothiocyanate functional group is characterized by a central carbon atom that is double-bonded to both nitrogen and sulfur. This arrangement makes the carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles.

The reaction of isothiocyanates with primary or secondary amines is a fundamental and highly efficient method for the synthesis of N,N'-disubstituted or N,N,N'-trisubstituted thioureas. researchgate.netresearchgate.net This reaction proceeds via a nucleophilic addition mechanism where the lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon of the isothiocyanate group. iwu.edu This process is typically high-yielding and allows for significant structural diversity in the resulting thiourea (B124793) derivatives. researchgate.net

For 4-Fluoro-2-nitrophenylisothiocyanate, the reaction with an amine (primary or secondary) yields the corresponding N-(4-fluoro-2-nitrophenyl)-N'-alkyl/aryl thiourea. The reaction is generally straightforward and can often be carried out at room temperature. researchgate.net The presence of the electron-withdrawing nitro group on the phenyl ring further enhances the electrophilicity of the isothiocyanate carbon, facilitating the attack by the amine.

General Reaction Scheme:

Figure 1: General synthesis of thiourea derivatives from the reaction of this compound with primary (R'NH₂) and secondary (R'R''NH) amines.

Below is a table representing typical thiourea formation reactions.

| Amine Type | Reactant Amine (Example) | Resulting Product | Reference |

|---|---|---|---|

| Primary Aliphatic Amine | Methylamine | N-(4-Fluoro-2-nitrophenyl)-N'-methylthiourea | iwu.edu |

| Primary Aromatic Amine | Aniline (B41778) | N-(4-Fluoro-2-nitrophenyl)-N'-phenylthiourea | nih.gov |

| Secondary Cyclic Amine | Piperidine | 1-[(4-Fluoro-2-nitrophenyl)carbamothioyl]piperidine | nih.gov |

| Bifunctional Amine | Ethylenediamine | N,N'-Ethane-1,2-diylbis[N'-(4-fluoro-2-nitrophenyl)thiourea] | iwu.edu |

In a similar fashion to amines, alcohols (R-OH) and thiols (R-SH) can act as nucleophiles, attacking the isothiocyanate carbon. The reaction with alcohols produces O-alkyl/aryl thiocarbamates, while reaction with thiols yields S-alkyl/aryl dithiocarbamates. These reactions broaden the synthetic utility of this compound, providing access to compounds with important biological and chemical properties. nih.gov

The reaction cascade generally involves the nucleophilic addition of the alcohol or thiol to the C=S bond, forming the respective carbamate (B1207046) derivative. nih.gov Greener methods for these syntheses have been developed that utilize the isothiocyanate as a key reagent to improve atom economy. nih.gov

General Reaction Schemes:

Figure 2: Reaction of this compound with alcohols and thiols to form thiocarbamates and dithiocarbamates, respectively.

Isothiocyanates are valuable synthons in cycloaddition reactions, which are powerful methods for constructing cyclic compounds. libretexts.orgmdpi.com The C=N or C=S double bonds within the isothiocyanate moiety of this compound can participate as a 2π component in [4+2] and other cycloaddition reactions. nih.gov These reactions enable the direct assembly of diverse six-membered (and other) heterocyclic architectures. nih.govnih.gov

For example, in a hetero-Diels-Alder reaction, the isothiocyanate can act as the dienophile, reacting with a conjugated diene to form a six-membered nitrogen- and sulfur-containing heterocycle. mdpi.com The reactivity and regioselectivity of these cycloadditions are influenced by the electronic properties of the substituents on both the diene and the dienophile. The electron-deficient nature of the 4-fluoro-2-nitrophenyl group makes the isothiocyanate an effective dienophile in such transformations. Furthermore, the reactive isothiocyanate group can be used as a starting point for multi-step syntheses that culminate in the formation of fused heterocyclic systems, such as thiazoles. researchgate.net

Electrophilic and Radical Reactions Involving the Aromatic Core

The reactivity of the aromatic ring in this compound is heavily influenced by its substituents. The nitro group (-NO₂) is a powerful electron-withdrawing group, significantly deactivating the aromatic ring towards electrophilic aromatic substitution (EAS). Any potential EAS reaction would be directed to the positions meta to the nitro group.

Conversely, the strong deactivation by the nitro group, combined with the presence of a fluorine atom, makes the aromatic ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . The fluorine atom at C-4 is positioned para to the electron-withdrawing nitro group at C-2, which stabilizes the negative charge in the Meisenheimer complex intermediate, thereby facilitating the substitution. Fluorine is an excellent leaving group in SNAr reactions. This allows for the selective replacement of the fluorine atom by various nucleophiles (e.g., amines, alkoxides), providing a key pathway to further functionalize the aromatic core. mdpi.com

Radical reactions involving the aromatic core are less common but conceivable under specific conditions. libretexts.org Radical reactions can be initiated by heat or light, often with a radical initiator like AIBN. libretexts.orgyoutube.com For instance, a radical species could potentially add to the aromatic ring, or a radical reaction could be used to replace one of the substituents, though such transformations are not widely reported for this specific molecule. The development of photoredox catalysis has expanded the scope of radical reactions on (hetero)arenes, which could potentially be applied to this system. conicet.gov.arnih.gov

Kinetic and Thermodynamic Characterization of this compound Reaction Pathways

The kinetics of reactions involving isothiocyanates, particularly with amines, have been studied to elucidate their mechanisms. nih.gov For the reaction of this compound with nucleophiles, the process is generally considered to be a stepwise addition-elimination pathway.

In the case of amine addition, the reaction likely proceeds through a zwitterionic tetrahedral intermediate (T+/-). nih.gov The rate of this reaction is dependent on several factors, including the nucleophilicity of the amine, the solvent, and the temperature. A general reaction coordinate diagram for the uncatalyzed reaction would show two transition states, with the formation of the tetrahedral intermediate being a key step.

Kinetic studies on analogous systems, such as the reaction of nitrophenyl thionocarbonates with amines, show that the rate-determining step can vary. For some reactions, the initial nucleophilic attack (formation of T+/-) is rate-limiting, while for others, a subsequent step, like proton transfer or decomposition of the intermediate, can be the slowest step. nih.gov The rate coefficient for the formation of the intermediate is enhanced by strong electron-withdrawing groups on the phenyl ring, as they increase the electrophilicity of the carbonyl or thiocarbonyl carbon. nih.gov

Thermodynamic considerations, such as the heat of reaction (ΔH), can determine whether a reaction is endothermic or exothermic. youtube.com The reactions of isothiocyanates with amines to form stable thioureas are typically exothermic. Detailed kinetic and thermodynamic parameters for this compound would require specific experimental investigation, such as using spectroscopic methods to monitor reactant and product concentrations over time at various temperatures.

Investigating the Influence of Substituents on Reactivity

The substituents on the phenyl ring—the fluorine atom and the nitro group—have a profound impact on the reactivity of this compound at both of its primary reactive sites.

Influence on the Isothiocyanate Moiety: The nitro group at the ortho position is a strong electron-withdrawing group (EWG) through both resonance and inductive effects. This effect is relayed through the aromatic system to the isothiocyanate group, increasing the partial positive charge on the central carbon atom. This enhanced electrophilicity makes the isothiocyanate group more susceptible to nucleophilic attack compared to an unsubstituted phenylisothiocyanate. The fluorine atom at the para position also contributes an inductive electron-withdrawing effect, further activating the isothiocyanate group.

Influence on the Aromatic Core: As discussed in section 3.2, the substituents are critical for the reactivity of the aromatic ring itself. Their combined electron-withdrawing power deactivates the ring towards electrophiles but strongly activates it for Nucleophilic Aromatic Substitution (SNAr). mdpi.comnih.gov

The following table summarizes the electronic effects of the substituents and their consequences on reactivity.

| Substituent | Position | Electronic Effect | Impact on Isothiocyanate Reactivity | Impact on Aromatic Ring Reactivity |

|---|---|---|---|---|

| Nitro (-NO₂) | 2 (ortho) | Strongly electron-withdrawing (-I, -M) | Increases electrophilicity of NCS carbon, accelerating nucleophilic addition. | Strongly deactivates ring for EAS; strongly activates ring for SNAr at C-4. |

| Fluoro (-F) | 4 (para) | Electron-withdrawing (-I), weakly electron-donating (+M) | Inductively increases electrophilicity of NCS carbon. | Deactivates ring for EAS; serves as an excellent leaving group for SNAr. |

Advanced Spectroscopic and Structural Elucidation Methodologies for 4 Fluoro 2 Nitrophenylisothiocyanate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the detailed molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H and ¹³C NMR are fundamental one-dimensional experiments used to map the proton and carbon framework of a molecule.

Proton (¹H) NMR: The ¹H NMR spectrum of 4-Fluoro-2-nitrophenylisothiocyanate is expected to show three distinct signals corresponding to the three aromatic protons. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the nitro (NO₂) and isothiocyanate (NCS) groups, and the electronegative fluorine atom, typically causing them to appear in the downfield region of the spectrum (approx. 7.0-8.5 ppm). The splitting pattern of these signals, governed by spin-spin coupling, is critical for assigning their positions on the aromatic ring.

The proton adjacent to the fluorine atom (H-3) would likely appear as a doublet of doublets, due to coupling with the fluorine atom and the neighboring proton (H-5).

The proton positioned between the nitro and isothiocyanate groups (H-5) would also be expected to be a doublet of doublets, coupling to H-3 and H-6.

The proton adjacent to the isothiocyanate group (H-6) would likely appear as a doublet, coupling only to H-5.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, seven distinct signals are anticipated: six for the aromatic carbons and one for the isothiocyanate carbon. The carbon attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF), appearing as a doublet. The chemical shifts are influenced by the attached functional groups. The isothiocyanate carbon typically appears around 130-140 ppm, while the aromatic carbons are found between 110-150 ppm. The carbons directly bonded to the electron-withdrawing nitro group and fluorine atom would be significantly shifted.

Expected ¹H and ¹³C NMR Data

This table describes the anticipated signals based on the compound's structure. Actual chemical shifts and coupling constants require experimental measurement.

| ¹H NMR | ¹³C NMR | |||

| Proton | Expected Multiplicity | Coupling To | Carbon | Expected Multiplicity (¹⁹F Coupled) |

| H-3 | doublet of doublets (dd) | ¹⁹F, H-5 | C-1 (C-NCS) | singlet |

| H-5 | doublet of doublets (dd) | H-3, H-6 | C-2 (C-NO₂) | singlet |

| H-6 | doublet (d) | H-5 | C-3 | doublet |

| C-4 (C-F) | doublet (large J) | |||

| C-5 | doublet | |||

| C-6 | singlet | |||

| C-7 (N=C =S) | singlet |

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. nih.govwikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. wikipedia.org A key advantage of ¹⁹F NMR is its vast chemical shift range (around 800 ppm), which minimizes signal overlap and provides high specificity. wikipedia.orgnih.gov Since biological systems have a negligible natural fluorine background, this technique is exceptionally clean for analyzing fluorinated molecules. nih.govwikipedia.org

For this compound, the ¹⁹F NMR spectrum would display a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. The signal would be split into a multiplet (specifically, a doublet of doublets) due to coupling with the two ortho-protons (H-3 and H-5).

Two-dimensional (2D) NMR experiments provide correlation data that reveal how atoms are connected within a molecule, confirming the assignments made from 1D spectra. science.govyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. sdsu.edu For this compound, the COSY spectrum would show cross-peaks connecting H-3 with H-5, and H-5 with H-6, confirming their adjacent positions on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to the carbon atom they are attached to (one-bond C-H correlation). columbia.edu This is a highly sensitive method that would definitively link the signals in the ¹H spectrum to their corresponding signals in the ¹³C spectrum, confirming the assignment of H-3 to C-3, H-5 to C-5, and H-6 to C-6. sdsu.educolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH). columbia.edu This is invaluable for piecing together the molecular skeleton. For instance, the proton at H-6 would show a correlation to the isothiocyanate carbon (C-7), and protons H-3 and H-5 would show correlations to the carbon bearing the fluorine (C-4). These correlations are crucial for unambiguously placing the functional groups on the aromatic ring.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight and formula of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm). researchgate.net This precision allows for the unambiguous determination of the elemental composition and molecular formula of this compound (C₇H₃FN₂O₂S). Unlike low-resolution mass spectrometry, HRMS can easily distinguish between compounds with the same nominal mass but different elemental formulas, a critical step in identifying unknown substances or confirming the identity of a synthesized compound. researchgate.netsciex.com

Expected HRMS Data

| Compound | Molecular Formula | Calculated Monoisotopic Mass |

| This compound | C₇H₃FN₂O₂S | 197.9903 |

Tandem Mass Spectrometry (MS/MS) is a powerful technique where ions of a specific m/z (parent ions) are isolated and then fragmented by collision-induced dissociation (CID) to produce a spectrum of smaller daughter ions. nih.govnih.gov The resulting fragmentation pattern is like a fingerprint for the molecule, providing detailed information about its structure and the connectivity of its functional groups. nih.govresearchgate.net

For this compound, the MS/MS spectrum would reveal characteristic fragmentation pathways. Common fragmentation events would likely include:

Loss of the isothiocyanate group (-NCS).

Loss of the nitro group (-NO₂).

Cleavage of the aromatic ring structure.

By analyzing the masses of these fragments, the positions of the fluoro, nitro, and isothiocyanate substituents on the phenyl ring can be confirmed, providing a final layer of structural verification. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational modes. horiba.com The spectra of this compound are distinguished by the vibrations of its key moieties: the isothiocyanate group (-N=C=S), the nitro group (-NO2), the carbon-fluorine bond (C-F), and the substituted benzene (B151609) ring.

The isothiocyanate group produces a very strong and sharp absorption band in the IR spectrum, typically in the region of 2140-2080 cm⁻¹. This intense band is due to the asymmetric stretching vibration of the -N=C=S chain and is one of the most characteristic peaks in the spectrum. youtube.com

The nitro group gives rise to two distinct and strong stretching vibrations. blogspot.com The asymmetric stretching vibration (ν_as(NO₂)) appears at a higher frequency, generally between 1570-1500 cm⁻¹, while the symmetric stretching vibration (ν_s(NO₂)) is found at a lower frequency, typically in the 1370-1320 cm⁻¹ range. blogspot.com The position of these bands can be influenced by conjugation with the aromatic ring. blogspot.com

The carbon-fluorine bond, known for its strength, results in a strong absorption in the fingerprint region of the IR spectrum. The C-F stretching vibration for aryl fluorides typically appears in the 1250-1120 cm⁻¹ range. Additional bands related to the aromatic ring, such as C-H and C=C stretching and bending vibrations, are also observed, confirming the presence of the phenyl scaffold.

Raman spectroscopy provides complementary information. While some vibrations are active in both IR and Raman, their intensities can differ significantly. For instance, the symmetric vibrations of non-polar bonds often produce stronger signals in Raman spectra. horiba.com The symmetric NO₂ stretch and the vibrations of the aromatic ring are typically well-defined in the Raman spectrum.

Interactive Data Table: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |

| Isothiocyanate (-NCS) | Asymmetric Stretch | 2140 - 2080 | Strong, Sharp |

| Nitro (-NO₂) | Asymmetric Stretch | 1570 - 1500 | Strong |

| Nitro (-NO₂) | Symmetric Stretch | 1370 - 1320 | Strong |

| Aryl Fluoride (B91410) (C-F) | Stretch | 1250 - 1120 | Strong |

| Aromatic Ring (C=C) | Stretch | 1625 - 1575 | Medium to Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of light that promotes electrons from lower to higher energy orbitals. uzh.ch The spectrum of this compound is dominated by electronic transitions within the nitrophenyl chromophore.

The primary transitions observed are π → π* and n → π. libretexts.org The π → π transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. These are typically high-intensity absorptions. The presence of the electron-withdrawing nitro group and the isothiocyanate group, in conjugation with the phenyl ring, shifts these absorptions to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene. truman.edu

The nitro group also allows for an n → π* transition, where a non-bonding electron from one of the oxygen atoms is promoted to an antibonding π* orbital of the nitro group. elte.hu These transitions are generally of much lower intensity than π → π* transitions and appear at longer wavelengths. elte.hu

Interactive Data Table: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Expected Wavelength Range | Characteristics |

| π → π | π (Aromatic Ring) → π (Aromatic Ring/NO₂) | ~250-300 nm | High intensity (large molar absorptivity, ε) |

| n → π | n (Oxygen of NO₂) → π (NO₂) | ~300-350 nm | Low intensity (small molar absorptivity, ε) |

X-ray Crystallography Methods for Precise Solid-State Molecular Architecture Determination

While spectroscopic methods identify functional groups and electronic properties, X-ray crystallography provides the definitive, high-resolution three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The pattern of diffracted X-rays allows for the calculation of the electron density distribution within the crystal, from which the precise positions of all atoms can be determined.

For this compound, a successful X-ray crystallographic analysis would yield a wealth of structural data. This includes:

Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the axes (a, b, c) and the angles between them (α, β, γ) that define the repeating unit of the crystal.

Bond Lengths and Angles: Precise measurements for all bonds (e.g., C-F, C-NO₂, -N=C=S) and the angles between them. This data confirms the molecular connectivity and reveals details about bond order and hybridization.

Torsional Angles: These define the conformation of the molecule, such as the orientation of the nitro and isothiocyanate groups relative to the plane of the benzene ring.

Intermolecular Interactions: The analysis would also reveal non-covalent interactions in the solid state, such as hydrogen bonds or π-π stacking, which govern how the molecules pack together in the crystal lattice.

This detailed structural information is crucial for understanding the molecule's steric and electronic properties and for rationalizing its chemical reactivity.

Interactive Data Table: Illustrative Parameters Determined by X-ray Crystallography

| Parameter | Information Provided |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (Å, °) | a, b, c, α, β, γ |

| Bond Lengths (Å) | C-F, C-N(O₂), N-O, N=C, C=S |

| Bond Angles (°) | O-N-O, C-C-N(CS), C-N=C |

| Torsional Angles (°) | Dihedral angle between phenyl ring and NO₂ plane |

Applications of 4 Fluoro 2 Nitrophenylisothiocyanate in Contemporary Chemical Research

Utilization as a Versatile Synthetic Building Block in Organic and Medicinal Chemistry

In the realm of organic and medicinal chemistry, 4-Fluoro-2-nitrophenylisothiocyanate serves as a crucial building block for the synthesis of a variety of heterocyclic compounds and other molecules with potential biological activity. The isothiocyanate group is a key functional handle that readily reacts with nucleophiles such as amines, hydrazines, and thiols, providing a straightforward route to substituted thioureas, thiosemicarbazides, and dithiocarbamates, respectively. These scaffolds are prevalent in many medicinally important compounds.

The synthesis of substituted thiourea (B124793) derivatives is a notable application. The reaction of isothiocyanates with amines to form N,N'-disubstituted thioureas is a high-yielding and versatile transformation that allows for significant structural diversity. nih.gov Research has demonstrated that thiourea derivatives possess a wide range of biological activities, including antiprotozoal properties. nih.gov For instance, certain substituted thioureas have shown significant in vitro activity against Leishmania amazonensis, the causative agent of leishmaniasis. nih.gov The introduction of a fluorinated nitrophenyl group, as in this compound, can modulate the pharmacokinetic and pharmacodynamic properties of the resulting thiourea derivatives, potentially enhancing their efficacy and selectivity. nih.govnih.gov

Furthermore, the 2-(4-aminophenyl)benzothiazole scaffold is a recognized pharmacophore with potent and selective antitumor activity. bohrium.comnih.govnih.gov The synthesis of fluorinated benzothiazoles has been a strategy to improve metabolic stability and biological activity. bohrium.comnih.gov While direct synthesis from this compound is not explicitly detailed, the isothiocyanate group is a known precursor for the formation of the benzothiazole (B30560) ring system, often through cyclization reactions of precursor thiobenzanilides. bohrium.comindexcopernicus.com The fluorine substituent on the benzothiazole ring has been shown to influence the metabolic profile and can prevent deactivating hydroxylation, leading to compounds with a broader spectrum of action. bohrium.comnih.gov

The development of kinase inhibitors is another area where this building block could be of significant value. Many kinase inhibitors feature heterocyclic cores that can be accessed through intermediates derived from isothiocyanates. nih.govnih.gov The pyrazolo[3,4-d]pyrimidine scaffold, for example, is a privileged structure in the design of kinase inhibitors due to its structural similarity to the adenine (B156593) ring of ATP. nih.gov The ability to introduce a fluorinated nitrophenyl moiety via this compound could be leveraged to explore new structure-activity relationships in the design of novel kinase inhibitors.

Table 1: Examples of Bioactive Scaffolds Accessible from Isothiocyanate Precursors

| Scaffold | Precursor Reaction | Potential Biological Activity |

|---|---|---|

| Substituted Thioureas | Isothiocyanate + Amine | Antiprotozoal, Anticancer |

| Benzothiazoles | Cyclization of Thioanilide Precursors | Antitumor |

| Pyrazolo[3,4-d]pyrimidines | Multi-step synthesis involving isothiocyanate-derived intermediates | Kinase Inhibition |

Role in the Development of Research Probes for Chemical Biology Studies

The application of this compound extends into the field of chemical biology, where it holds potential as a research probe for studying biomolecular interactions and enzymatic processes.

Fluorescent labeling is a powerful technique for visualizing and studying proteins within their native environments. nih.govrsc.org This involves the covalent attachment of a fluorophore to a protein of interest. Isothiocyanates are a class of reagents commonly used for protein labeling, as they react with primary amino groups, such as the N-terminus of a protein or the side chain of lysine (B10760008) residues, to form a stable thiourea linkage. nih.gov

The 4-Fluoro-2-nitrophenyl group in this compound has inherent fluorescent properties. While not as bright as conventional fluorophores, its fluorescence can be sufficient for certain applications. The covalent attachment of this group to a protein allows for the introduction of a spectroscopic handle that can be used to monitor protein localization, conformational changes, and interactions with other biomolecules. springernature.com The small size of the label is an advantage as it is less likely to perturb the natural function of the protein. The specificity of the labeling can be controlled by the reaction conditions and, in some cases, by engineering proteins with uniquely reactive cysteine residues that can be targeted after modification. nih.gov

The study of enzyme inhibitors is fundamental to drug discovery and for understanding biological pathways. nih.gov In vitro enzyme assays are used to determine the potency and mechanism of action of potential inhibitors. This compound and its derivatives have the potential to act as enzyme inhibitors, particularly for enzymes with nucleophilic residues in their active sites, such as proteases. nih.govnih.gov

Proteases are a class of enzymes that catalyze the hydrolysis of peptide bonds and are implicated in numerous diseases, including cancer and viral infections. nih.govmdpi.com The isothiocyanate group is an electrophilic moiety that can react covalently with nucleophilic amino acid residues like cysteine or serine, which are often found in the catalytic site of proteases. This covalent modification can lead to irreversible inhibition of the enzyme's activity.

In vitro studies of protease inhibition typically involve incubating the enzyme with the potential inhibitor and measuring the residual enzyme activity over time using a chromogenic or fluorogenic substrate. nih.govnih.gov The results of such assays can provide valuable information on the inhibitor's potency (e.g., IC50 or Ki values) and its mechanism of inhibition (e.g., competitive, non-competitive, or irreversible). nih.govnih.gov While specific studies detailing the inhibition of proteases by this compound are not extensively reported, the chemical reactivity of its isothiocyanate group makes it a candidate for such investigations.

Application in Material Science Research and Polymer Chemistry

While the primary applications of this compound are in the biological and chemical sciences, its reactive nature suggests potential uses in material science and polymer chemistry. The development of functional materials often involves the chemical modification of surfaces or polymer backbones to impart specific properties. mdpi.com

The isothiocyanate group can be used to graft molecules onto polymer surfaces that contain primary or secondary amine groups. This surface functionalization can alter the material's properties, such as its hydrophobicity, biocompatibility, or its ability to bind to specific analytes. For example, polymers functionalized with this compound could potentially be used in the development of sensors, where the nitrophenyl group could act as a chromophore for colorimetric detection. nih.gov

In polymer synthesis, monomers containing isothiocyanate groups can be copolymerized with other monomers to create functional polymers. researchgate.net These polymers would have pendant isothiocyanate groups along their chains, which could then be used for post-polymerization modification. This approach allows for the creation of a wide variety of functional materials from a single polymer precursor. For instance, these functionalized polymers could be used as solid-supported scavenging reagents in combinatorial chemistry to remove excess amine reactants from a reaction mixture. Although specific examples utilizing this compound in these applications are not widely documented, the established reactivity of isothiocyanates provides a strong rationale for its potential in these areas.

Use as a Derivatizing Reagent in Analytical Chemistry Techniques

In analytical chemistry, derivatization is a technique used to chemically modify an analyte to produce a new compound that has properties more suitable for analysis by a particular technique, such as high-performance liquid chromatography (HPLC). nih.govresearchgate.net this compound is well-suited for use as a pre-column derivatizing reagent for analytes containing primary or secondary amine groups, such as amino acids and biogenic amines. nih.govresearchgate.net

The reaction of this compound with an amine yields a stable phenylthiocarbamyl (PTC) derivative. This derivatization serves two main purposes. First, it introduces a strong chromophore (the nitrophenyl group) into the analyte molecule, which significantly enhances its detectability by UV-Vis spectrophotometry. researchgate.net This is particularly useful for amino acids, which generally lack a strong chromophore. nih.gov Second, the derivatization increases the hydrophobicity of the analyte, which improves its retention and separation on reversed-phase HPLC columns. researchgate.net

The use of phenylisothiocyanate (PITC) for the pre-column derivatization of amino acids is a well-established method in HPLC. nih.govresearchgate.net The procedure typically involves reacting the sample with the isothiocyanate reagent under basic conditions, followed by separation of the PTC-amino acid derivatives by gradient elution on a reversed-phase column and detection at a specific wavelength (e.g., 254 nm). researchgate.net This method allows for the sensitive and reproducible quantification of amino acids in complex biological samples. nih.gov The presence of the fluorine atom and the nitro group in this compound can further enhance the chromatographic properties and detectability of the derivatives compared to the non-substituted PITC.

Table 2: HPLC Derivatization of Amines with this compound

| Analyte Type | Derivatization Reaction | Advantages for HPLC Analysis |

|---|---|---|

| Primary and Secondary Amines (e.g., amino acids, biogenic amines) | Amine + this compound → Phenylthiocarbamyl (PTC) derivative | Introduction of a strong UV chromophore, Increased hydrophobicity for reversed-phase separation, Formation of stable derivatives |

Contributions to Ligand Design and Coordination Chemistry Studies

The field of coordination chemistry involves the study of compounds consisting of a central metal atom or ion bonded to surrounding molecules or ions, known as ligands. This compound has the potential to act as a ligand in the formation of metal complexes due to the presence of donor atoms, namely the nitrogen and sulfur of the isothiocyanate group.

The isothiocyanate group can coordinate to a metal center through either the nitrogen or the sulfur atom, or it can act as a bridging ligand between two metal centers. The coordination mode is influenced by factors such as the nature of the metal ion, the other ligands in the coordination sphere, and the steric and electronic properties of the isothiocyanate ligand itself.

The synthesis of transition metal complexes with isothiocyanate ligands is an active area of research. nih.govnih.gov These complexes can exhibit interesting structural, spectroscopic, and magnetic properties. For example, studies on related phenyl isothiocyanate derivatives have shown that they can form mononuclear or polynuclear complexes with various transition metals, with the ligand adopting different coordination modes. nih.gov The resulting metal complexes have been investigated for their potential applications in catalysis and as models for biological systems.

A recent study on the mixed ligand mercury (II) complexes of a structurally related ligand, 4-fluoro-2-cyanoaminothiophenolate, highlights the ability of sulfur-containing ligands with fluoro substituents to form stable complexes with heavy metal ions. While this study does not directly involve this compound, it underscores the potential for the sulfur and nitrogen atoms in the isothiocyanate group to coordinate with metal centers, paving the way for the design of new coordination compounds with potentially novel properties and applications in areas such as catalysis and materials science.

Theoretical and Computational Chemistry Approaches to 4 Fluoro 2 Nitrophenylisothiocyanate

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of molecules. researchgate.netyoutube.com For a molecule like 4-Fluoro-2-nitrophenylisothiocyanate, DFT calculations would typically be employed to determine optimized molecular geometry, electron distribution, and frontier molecular orbital (FMO) energies (i.e., the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO). bohrium.comresearchgate.net

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a crucial parameter for predicting chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For this compound, one would expect the electron-withdrawing nitro (-NO₂) and isothiocyanate (-NCS) groups, along with the fluorine (-F) atom, to significantly influence the electronic properties of the phenyl ring, lowering the energies of both the HOMO and LUMO.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | Lowered | Reduced electron-donating ability |

| LUMO Energy | Significantly Lowered | Enhanced electron-accepting ability |

| HOMO-LUMO Gap | Narrow | Potentially high reactivity |

| Dipole Moment | Significant | Due to polar functional groups |

Note: This table is illustrative and not based on actual published data for this compound.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular modeling and molecular dynamics (MD) simulations are used to explore the conformational landscape of a molecule and its interactions with its environment over time. nih.govnih.govpitt.edu For this compound, a key area of investigation would be the rotational freedom around the C-N bond connecting the phenyl ring to the isothiocyanate group.

MD simulations could predict the most stable conformations (rotamers) of the molecule in different solvents or in a condensed phase. nih.gov These simulations would also provide insight into intermolecular interactions, such as stacking interactions between aromatic rings or dipole-dipole interactions involving the nitro and isothiocyanate groups, which govern the physical properties of the substance in bulk. nih.gov

In Silico Elucidation of Reaction Mechanisms and Transition States

Computational methods are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms and the characterization of transient species like transition states. researchgate.netnih.govrsc.org The isothiocyanate group is known for its reactivity towards nucleophiles, such as amines and alcohols.

An in silico study of this compound could model its reaction with a simple nucleophile. nih.gov By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile could be constructed. This would help in understanding the reaction kinetics and the role of the fluoro and nitro substituents in modulating the reactivity of the isothiocyanate group.

Predictive Structure-Activity Relationship (SAR) Modeling for Mechanistic Understanding

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity or a specific property. nih.gov If a series of related compounds, including this compound, were tested for a particular biological activity (e.g., enzyme inhibition), QSAR models could be developed. nih.govresearchgate.net

These models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) to build a mathematical relationship with the observed activity. nih.gov While no specific SAR studies involving this compound have been found, such an analysis could, in principle, provide a mechanistic understanding of how structural features contribute to its activity. For instance, it could reveal whether the electronic effects of the nitro group or the steric properties of the substituents are more critical for a given biological endpoint.

Analytical Methodologies for the Characterization and Quantification of 4 Fluoro 2 Nitrophenylisothiocyanate in Research Settings

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating and analyzing chemical mixtures. Its application is crucial for assessing the purity of 4-Fluoro-2-nitrophenylisothiocyanate and for monitoring its chemical transformations.

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of this compound and for its quantitative analysis. mdpi.com The method separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. rsc.org For aromatic isothiocyanates, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. researchgate.net

Due to the isothiocyanate group's limited UV absorption, pre-column derivatization is often performed to enhance detection sensitivity. mdpi.comnih.gov Reagents like aminophenols or dithiols can react with the isothiocyanate to produce a derivative with a strong chromophore, making it easily detectable by a UV-Vis detector. nih.gov The presence of the nitrophenyl group in this compound, however, provides a chromophore that may allow for direct detection at specific wavelengths, such as 254 nm or near the absorbance maximum of the nitroaromatic system. researchgate.netumich.edu

A typical HPLC method for the purity analysis of this compound would involve injecting a solution of the compound onto a C18 column and eluting with a gradient of acetonitrile in water. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed by running standards of known concentrations.

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

| Parameter | Condition |

| Instrument | HPLC system with UV-Vis Detector |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: Water; B: Acetonitrile |

| Gradient | 0-20 min, 50-90% B; 20-25 min, 90% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temp. | 25 °C |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov this compound, being a relatively small organic molecule, can be amenable to GC analysis, particularly for monitoring its presence in reaction mixtures or for detecting volatile impurities. cabidigitallibrary.org The separation in GC occurs as the vaporized sample is carried by an inert gas (mobile phase) through a column containing a stationary phase. nih.gov

For isothiocyanates, a capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl polysiloxane) is often suitable. nih.gov Detection is commonly achieved using a Flame Ionization Detector (FID), which offers good sensitivity for organic compounds, or a Mass Spectrometer (MS) for definitive identification based on the mass-to-charge ratio of fragmented ions. mdpi.com The use of a nitrogen-phosphorus detector (NPD) could also be advantageous due to the presence of nitrogen in the nitro group, providing enhanced selectivity. cabidigitallibrary.org

GC can be particularly useful for monitoring reactions where this compound is a reactant or product. By taking aliquots of the reaction mixture over time and analyzing them by GC, the consumption of reactants and the formation of products can be tracked, allowing for the determination of reaction kinetics and endpoints. frontiersin.org The retention time of a compound is a key parameter for its identification. rsc.org

Table 2: Representative GC Conditions for Reaction Monitoring

| Parameter | Condition |

| Instrument | Gas Chromatograph with FID or MS detector |

| Column | Capillary column (e.g., HP-5, 30 m x 0.25 mm) |

| Carrier Gas | Helium or Nitrogen |

| Flow Rate | 1-2 mL/min |

| Injector Temp. | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C at 10 °C/min |

| Detector Temp. | 300 °C |

| Injection Mode | Split/Splitless |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used in research laboratories for qualitatively monitoring the progress of chemical reactions. youtube.comakjournals.com It operates on the same separation principles as HPLC, but with a stationary phase coated on a flat plate (e.g., glass, aluminum) and a mobile phase that moves up the plate by capillary action. libretexts.org

To monitor a reaction involving this compound, small spots of the initial reactants, the reaction mixture at different time points, and the expected product are applied to a TLC plate. epfl.ch The plate is then developed in a chamber containing a suitable solvent system, typically a mixture of a non-polar and a more polar solvent (e.g., hexane (B92381) and ethyl acetate). nih.gov The different components of the mixture travel up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases, resulting in separated spots. akjournals.com

The progress of the reaction is visualized by observing the disappearance of the reactant spot and the appearance of the product spot. Visualization can often be achieved under UV light, as the aromatic and nitro groups in this compound are likely to be UV-active. epfl.chresearchgate.net Alternatively, chemical staining reagents can be used. For isothiocyanates, specific stains like Grote's reagent (after derivatization to a thiourea) or a general-purpose stain like potassium permanganate (B83412) can be employed. researchgate.net

Table 3: Common TLC Solvent Systems and Visualization Methods

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 on aluminum or glass plates |

| Mobile Phase | A mixture of non-polar and polar solvents (e.g., Toluene-Ethyl Acetate (3:1)) youtube.com |

| Application | Micro-capillary spotting of reactant, reaction mixture, and product standards |

| Development | In a closed chamber saturated with the mobile phase vapor |

| Visualization | 1. UV light (254 nm) for aromatic/conjugated compounds. rsc.org 2. Iodine vapor chamber for general organic compounds. nih.gov 3. Specific chemical stains (e.g., potassium permanganate, p-anisaldehyde). researchgate.netrsc.org |

Spectrophotometric and Colorimetric Assays in Laboratory Research

Spectrophotometric and colorimetric methods are valuable for the quantification of this compound in solution. These techniques are based on the principle that chemical compounds absorb light at specific wavelengths.

UV-Visible spectrophotometry can be used for the direct quantification of this compound, leveraging the absorbance of the nitrophenyl moiety. umich.edu Nitrophenols, which are structurally similar, exhibit strong absorption in the UV region, with characteristic shifts in absorbance maxima depending on the pH and solvent. researchgate.netnih.gov For instance, 4-nitrophenol (B140041) has an absorption peak around 317-320 nm in acidic or neutral solutions, which shifts to around 400 nm in alkaline conditions due to the formation of the nitrophenolate ion. nih.govresearchgate.net A similar behavior would be expected for this compound, allowing for its quantification by measuring absorbance at the wavelength of maximum absorption (λmax) and applying the Beer-Lambert law.

Colorimetric assays often involve a chemical reaction that produces a colored product, the intensity of which is proportional to the concentration of the analyte. For isothiocyanates, a common method involves their reaction with a vicinal dithiol, such as 1,2-benzenedithiol (B97157). This reaction quantitatively produces a cyclic thione derivative that has a strong absorbance in the visible region, allowing for sensitive measurement. researchgate.net This approach would be applicable for the quantification of this compound in various samples.

Table 4: Spectrophotometric Analysis Parameters

| Parameter | UV-Visible Spectrophotometry | Colorimetric Assay (Dithiol Method) |

| Principle | Direct measurement of light absorbance by the nitrophenyl group. | Measurement of colored product from reaction with a dithiol. |

| Wavelength (λmax) | Expected in the UV range (e.g., ~300-400 nm), dependent on solvent and pH. researchgate.netumich.edu | Dependent on the specific dithiol used (e.g., ~365 nm for 1,2-benzenedithiol product). researchgate.net |

| Instrumentation | UV-Vis Spectrophotometer | UV-Vis Spectrophotometer |

| Quantification | Beer-Lambert Law (A = εbc) | Beer-Lambert Law using the colored product's absorbance |

| Application | Purity assessment, concentration determination in pure solutions. | Quantification in complex mixtures where direct measurement is difficult. |

Electrochemical Detection Methods for Trace Analysis

Electrochemical methods offer high sensitivity and are particularly well-suited for the trace analysis of electroactive compounds like this compound. The presence of the reducible nitro group makes this compound an excellent candidate for analysis by techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV). slideshare.netslideshare.net

These methods involve applying a potential to an electrode and measuring the resulting current. The nitro group can be electrochemically reduced at the electrode surface, producing a current signal that is proportional to the concentration of the analyte. europa.eu The potential at which the reduction occurs can provide qualitative information about the compound. slideshare.net

To enhance sensitivity and selectivity, chemically modified electrodes are often used. akjournals.com For instance, glassy carbon electrodes modified with nanomaterials like graphene or metallic nanoparticles can improve the electrocatalytic reduction of nitroaromatic compounds, leading to lower detection limits. akjournals.comresearchgate.net These sensors can be applied to the determination of this compound in various matrices, including environmental or biological samples, after appropriate sample preparation. researchgate.net

Table 5: Principles of Electrochemical Detection for Nitroaromatic Compounds

| Technique | Principle | Application to this compound |

| Cyclic Voltammetry (CV) | The potential is swept linearly in both forward and reverse directions, and the current response is measured. Provides information on redox processes. | Characterization of the electrochemical behavior (reduction potential) of the nitro group. |

| Differential Pulse Voltammetry (DPV) | Pulses of potential are superimposed on a linear potential ramp, and the current is sampled before and after each pulse. Enhances sensitivity by minimizing background charging current. | Quantitative trace analysis with low detection limits. slideshare.net |

| Chemically Modified Electrodes | The electrode surface is modified with materials that enhance the electrochemical signal (e.g., increased surface area, catalytic activity). akjournals.com | Improved sensitivity and selectivity, enabling detection in complex samples. |

Validation Protocols for Analytical Procedures in Academic Research

Validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. biotech-spain.com In a research setting, while the full extent of regulatory validation may not be required, it is crucial to establish the reliability and accuracy of the methods used. Adherence to principles outlined in guidelines such as those from the International Council for Harmonisation (ICH) provides a robust framework for validation. youtube.com

Key validation parameters for analytical procedures include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. youtube.com

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by analyzing a sample with a known concentration and comparing the measured value to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. youtube.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. youtube.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. biotech-spain.com

For academic research, demonstrating the specificity, linearity, precision, and accuracy of a developed analytical method for this compound is essential for ensuring the integrity and reproducibility of the research findings. nih.gov

Table 6: Key Validation Parameters for Research-Based Analytical Methods

| Parameter | Objective | Typical Assessment in Research |

| Specificity | To ensure the signal is from the analyte of interest. | Analysis of blank, placebo, and spiked samples; peak purity analysis in HPLC. |

| Linearity | To establish a proportional relationship between signal and concentration. | Analysis of at least five concentrations; evaluation of the correlation coefficient (r²) of the calibration curve. |